5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound’s antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. In anticancer applications, the compound inhibits enzymes such as topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Known for its antibacterial activity.
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Exhibits significant antifungal properties.
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Used in OLEDs and other electronic applications.
Uniqueness
5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE stands out due to its combination of a tert-butyl group and a nitrophenyl-piperazino moiety, which imparts unique electronic and steric properties. These features enhance its potential as a multifunctional compound in both medicinal and material science applications.
Properties
Molecular Formula |
C23H27N5O3S |
---|---|
Molecular Weight |
453.6g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C23H27N5O3S/c1-23(2,3)18-6-4-17(5-7-18)21-24-27(22(32)31-21)16-25-12-14-26(15-13-25)19-8-10-20(11-9-19)28(29)30/h4-11H,12-16H2,1-3H3 |
InChI Key |
UOHMUQNGNHOPRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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